
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate es un compuesto orgánico fluorado conocido por sus propiedades químicas únicas. Este compuesto se caracteriza por la presencia de múltiples átomos de flúor, que le confieren una alta estabilidad química y resistencia a la degradación. Se utiliza en diversas aplicaciones industriales y científicas debido a sus propiedades distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate normalmente implica la reacción de alcohol hexafluorobutílico con cloroformato tetrafluoropropílico. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloroformato. La mezcla de reacción se suele agitar a bajas temperaturas para controlar la naturaleza exotérmica de la reacción.
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto se escala utilizando reactores de flujo continuo. Este método permite un mejor control de los parámetros de reacción y mejora el rendimiento y la pureza del producto final. El uso de sistemas automatizados garantiza una calidad constante y reduce el riesgo de contaminación.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate sufre diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de flúor pueden sustituirse por otros grupos funcionales en condiciones específicas.
Hidrólisis: En presencia de agua, el grupo carbonato puede hidrolizarse para formar alcohol y dióxido de carbono.
Reducción: El compuesto puede reducirse mediante agentes reductores fuertes para formar los alcoholes correspondientes.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como yoduro de sodio en acetona se utilizan comúnmente.
Hidrólisis: Las condiciones ácidas o básicas pueden catalizar la reacción de hidrólisis.
Reducción: El hidruro de aluminio y litio (LiAlH4) es un agente reductor típico utilizado.
Principales Productos Formados
Sustitución: Los productos dependen de
Propiedades
Fórmula molecular |
C8H6F10O3 |
|---|---|
Peso molecular |
340.11 g/mol |
Nombre IUPAC |
2,2,3,4,4,4-hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H6F10O3/c9-3(8(16,17)18)6(12,13)1-20-5(19)21-2-7(14,15)4(10)11/h3-4H,1-2H2 |
Clave InChI |
FVWFSBHHPHVRPS-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


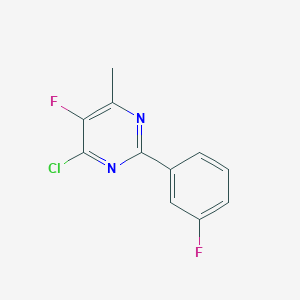
![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)
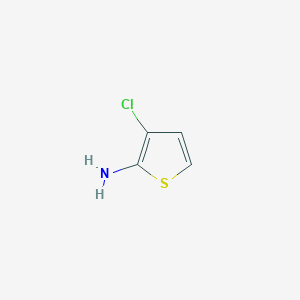

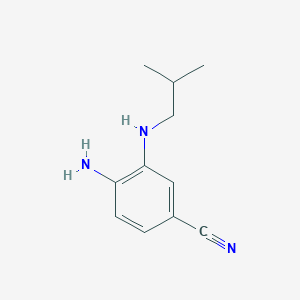
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
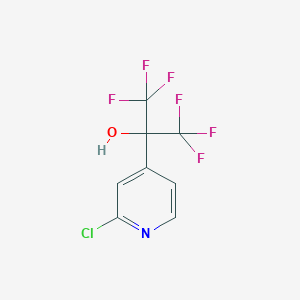



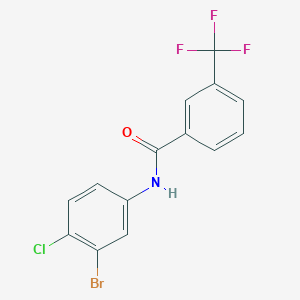
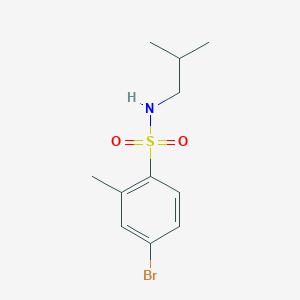

![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
